molecular formula C28H25N3O4S B2630322 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 902897-72-7

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

カタログ番号: B2630322
CAS番号: 902897-72-7
分子量: 499.59
InChIキー: HRNQGVUXOCZLMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncological research. This compound acts as a covalent, irreversible inhibitor by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR , leading to sustained suppression of EGFR-mediated signaling pathways. Its primary research value lies in investigating and overcoming drug resistance in non-small cell lung cancer (NSCLC), particularly against the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib. The strategic incorporation of the 2-ethoxyphenylacetamide moiety is designed to enhance selectivity and potency against resistant mutant forms of EGFR while sparing the wild-type receptor , a key objective in developing next-generation targeted therapies. Researchers utilize this compound in preclinical studies to elucidate the dynamics of acquired resistance, to evaluate its efficacy in cell-based and animal models of resistant cancers, and to explore its potential as a lead compound for the development of novel therapeutic agents.

特性

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-23-12-8-6-10-21(23)29-24(32)16-36-28-30-25-20-9-5-7-11-22(20)35-26(25)27(33)31(28)19-14-13-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNQGVUXOCZLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide represents a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a benzofuro-pyrimidine core with a sulfonamide moiety, which may confer various biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Structural Characteristics

The compound has the following structural and molecular characteristics:

  • Molecular Formula : C26H25N3O3S
  • Molecular Weight : Approximately 467.6 g/mol
  • Key Structural Features :
    • Benzofuro-pyrimidine core
    • Sulfonamide functional group

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives containing the benzofuro-pyrimidine core have shown cytotoxic effects against various cancer cell lines. A study highlighted that related compounds demonstrated significant inhibition of growth in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines .

Cell LineIC50 Value (µM)Reference
MCF-710.28
A5498.03

Antimicrobial Activity

Compounds with thiadiazole and oxadiazole scaffolds have been noted for their broad-spectrum antimicrobial activities. Similar structural motifs in the compound under study suggest potential efficacy against bacterial and fungal pathogens .

Anti-inflammatory Properties

The sulfonamide group in the compound is associated with anti-inflammatory effects. Compounds containing this functional group have been shown to inhibit cyclooxygenases (COX), which play a critical role in inflammatory processes .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes such as carbonic anhydrase and histone deacetylases, contributing to its anticancer and anti-inflammatory effects .
  • Cell Cycle Modulation : Studies on related compounds indicate that they can induce cell cycle arrest in cancer cells, promoting apoptosis through caspase activation .

Case Studies

  • Cytotoxicity Against Tumor Cells : A recent investigation into related benzofuro-pyrimidine derivatives revealed that they significantly inhibited cell proliferation in various cancer models, suggesting that modifications to the core structure can enhance cytotoxic activity .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

科学的研究の応用

The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound is characterized by a unique structure that combines elements of benzofuro and pyrimidine derivatives, which are known for their biological activity. The molecular formula is C23H23N3O4SC_{23}H_{23}N_3O_4S, indicating the presence of sulfur, which is often associated with enhanced biological activity in pharmaceutical compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can inhibit the activity of key targets in cancer pathways, such as the EGFR tyrosine kinase. This inhibition can lead to reduced proliferation of cancer cells.

Case Study: EGFR Inhibition

A study explored the effects of a related compound on human colon cancer (HT29) and prostate cancer (DU145) cell lines. The results demonstrated a promising reduction in cell viability, suggesting strong potential for development as an anticancer agent .

Antimicrobial Properties

Compounds containing the benzofuro and pyrimidine moieties have also been investigated for their antimicrobial activities. The presence of sulfur in the structure may enhance these effects by disrupting bacterial cell walls or interfering with metabolic processes.

Research Findings

A screening of various compounds highlighted several derivatives with potent activity against common bacterial strains. The specific mechanisms often involve inhibition of bacterial enzymes or alteration of membrane permeability .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various research articles. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as arthritis and other inflammatory diseases.

Clinical Implications

In preclinical models, certain derivatives were shown to significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels, indicating their potential utility in inflammatory disorders .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on core modifications, substituent effects, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities References
Target Compound: 2-{[3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Benzofuro[3,2-d]pyrimidin-4-one - 3,4-Dimethylphenyl (position 3)
- 2-ethoxyphenyl acetamide (position 2)
- Enhanced polarity due to ethoxy group
- Potential for CNS activity (structural analogy to anticonvulsants)
N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidin-4-one - 4-Methylbenzyl (position 3)
- 3,5-dimethylphenyl acetamide (position 2)
- Reduced polarity (methyl vs. ethoxy)
- Higher lipophilicity may improve membrane permeability
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidin-4-one (hexahydro) - 4-Ethoxyphenyl (position 3)
- 4-methylphenyl acetamide (position 2)
- Saturated core increases conformational flexibility
- Thieno vs. furo core alters electronic properties (S vs. O)
N-(2,3-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidin-4-one - 4-Methylbenzyl (position 3)
- 2,3-dimethylphenyl acetamide (position 2)
- Steric hindrance from 2,3-dimethylphenyl may reduce receptor binding
- Comparable core but divergent substituent positioning
2-((3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino)benzoic acid (PTQ-03) Quinazolin-4-one - 4-Ethoxyphenyl (position 3)
- Thioxo group (position 2)
- Thioxo group enhances hydrogen-bonding potential
- Demonstrated anticonvulsant activity (MIC values: 10–20 µg/mL)

Structural and Physicochemical Differences

  • Core Modifications: Replacement of the benzofuropyrimidine core with benzothieno[2,3-d]pyrimidine (e.g., ) introduces sulfur, increasing electron-richness and altering π-stacking interactions. Quinazolinone-based analogs (e.g., PTQ-03 ) lack the fused furan ring, diminishing rigidity but enabling broader substituent diversity.
  • Substituent Effects :

    • The target compound’s 2-ethoxyphenyl group provides polarity and hydrogen-bonding capacity compared to methyl or trifluoromethyl substituents in analogs (e.g., ).
    • 3,4-Dimethylphenyl vs. 4-methylbenzyl ( ):
  • Synthetic Accessibility :

    • Sulfanyl-acetamide coupling (common in ) is a shared step, but yields vary with substituent reactivity. Ethoxy groups may require protection during synthesis, increasing complexity.

Pharmacological Implications

  • Anticonvulsant Activity: PTQ-03, a quinazolinone analog, showed potent anticonvulsant activity (MIC 10 µg/mL) , suggesting the target compound’s ethoxyphenyl group may similarly enhance CNS penetration.
  • Antimicrobial Potential: Thioxo-quinazolinones ( ) exhibited broad-spectrum antimicrobial activity, but the benzofuropyrimidine core’s impact remains untested.
  • Gene Expression Correlation :
    • Structural similarity (Tanimoto >0.85) only correlates with 20% similarity in gene expression profiles , implying the target’s unique substituents may confer distinct bioactivity despite core resemblance.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for improved yields?

  • Methodology :

  • Stepwise coupling : Use nucleophilic substitution to attach the thioacetamide group to the benzofuropyrimidinone core. Ethanol or DMF as solvent with catalytic acetic acid facilitates the reaction (e.g., as in ).
  • Optimization : Vary temperature (70–100°C), base (K₂CO₃ or Et₃N), and reaction time (12–24 hrs). Monitor via TLC or HPLC.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Yield Improvement : Pre-activate intermediates (e.g., thiols via Mitsunobu conditions) and use inert atmospheres to minimize oxidation .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent integration and stereochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm for benzofuropyrimidinone) .
  • FTIR : Validate carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) groups .
  • HRMS : Confirm molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~550–600 Da) .
  • HPLC : Purity assessment using C18 columns (ACN/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., IC₅₀ values) across assays be resolved?

  • Approach :

  • Orthogonal Assays : Compare competitive binding (radioligand displacement) vs. functional assays (calcium flux or cAMP inhibition) to distinguish antagonism mechanisms .
  • Data Normalization : Account for assay-specific variables (cell line, receptor density, incubation time). Use internal controls (e.g., reference antagonists like AMG-487 in ).
  • Structural Validation : Co-crystallize the compound with target receptors (e.g., CXCR3) to resolve binding mode ambiguities .

Q. What computational tools are effective for predicting binding interactions with chemokine receptors like CXCR3?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with CXCR3’s orthosteric/allosteric pockets. Focus on sulfanyl and acetamide groups as key pharmacophores .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of receptor-ligand complexes. Analyze hydrogen bonds (e.g., pyrimidinone O with Arg112) and hydrophobic contacts .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and topological torsion to predict activity trends .

Q. How can hydrogen bonding patterns in the crystal structure inform co-crystallization strategies with proteins?

  • Analysis :

  • Graph Set Notation : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s rules to identify supramolecular synthons ( ).
  • Co-Crystallization Screens : Use 96-well screens with PEGs, salts, and pH buffers. Prioritize conditions mimicking the compound’s crystal packing (e.g., ethanol/water systems from ).
  • SHELX Refinement : Refine protein-ligand structures with SHELXL (isotropic displacement parameters, R-factor < 0.05) to resolve electron density ambiguities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。